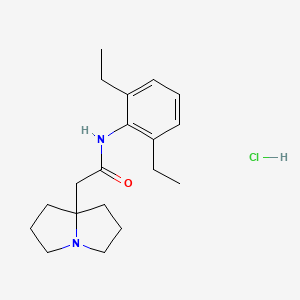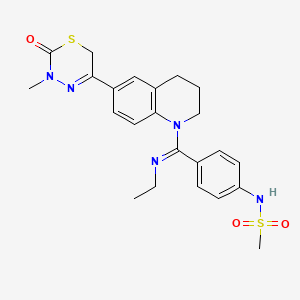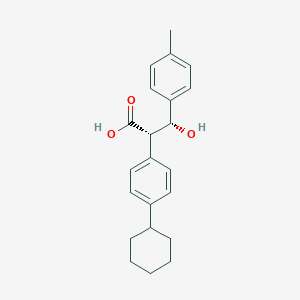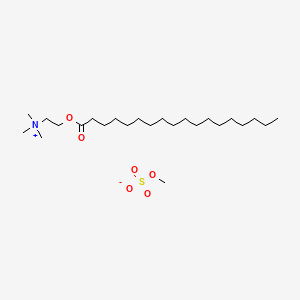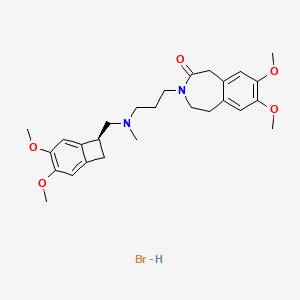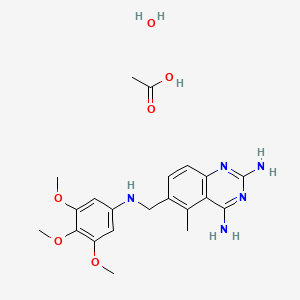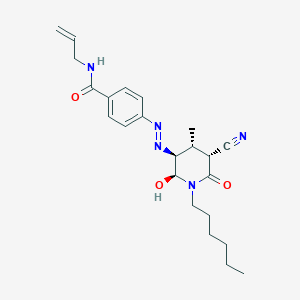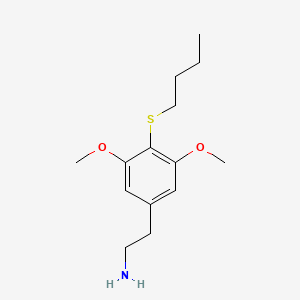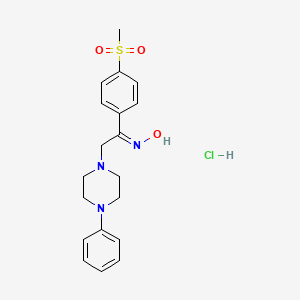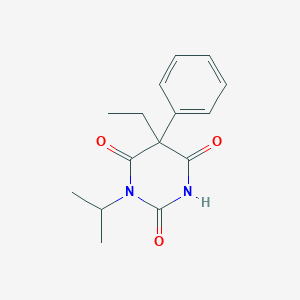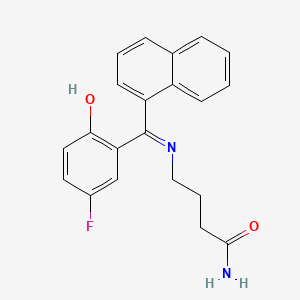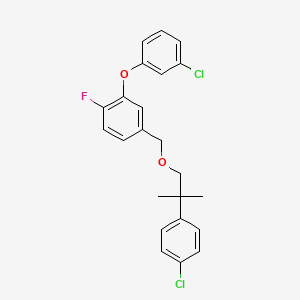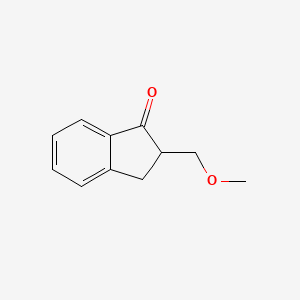
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of organic compounds known as indenones. Indenones are characterized by their fused benzene and cyclopentene rings, and they often exhibit interesting chemical and biological properties. This compound, in particular, features a methoxymethyl group attached to the indenone structure, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable indenone precursor.
Methoxymethylation: The indenone ring is then subjected to methoxymethylation, which involves the reaction with methoxymethyl chloride or a similar reagent under acidic or basic conditions.
Reduction: The resulting compound is then reduced to introduce the dihydro component, often using hydrogenation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the indenone ring, often involving nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3) or halides, while electrophilic substitution may use reagents like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Reduced indenones and other derivatives.
Substitution Products: Substituted indenones with different functional groups.
Scientific Research Applications
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it useful in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Methoxymethyl)-2,3-dihydro-1H-inden-1-one can be compared to other similar compounds, such as:
Indenone: The parent compound without the methoxymethyl group.
2-Methoxymethyltetrahydrofuran: A related compound with a different ring structure.
2-Methoxyethoxymethyl chloride: A compound used in protecting group chemistry.
Uniqueness: The presence of the methoxymethyl group in this compound imparts unique chemical properties that distinguish it from its analogs, such as increased reactivity and potential for forming diverse derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
88331-89-9 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(methoxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-13-7-9-6-8-4-2-3-5-10(8)11(9)12/h2-5,9H,6-7H2,1H3 |
InChI Key |
WWPZKOMOAPKNEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


